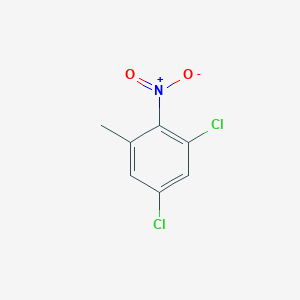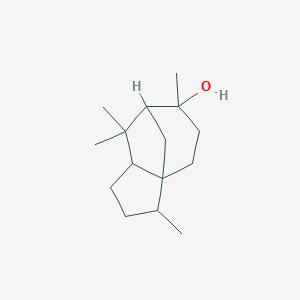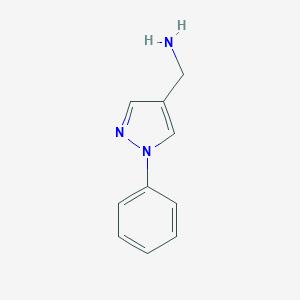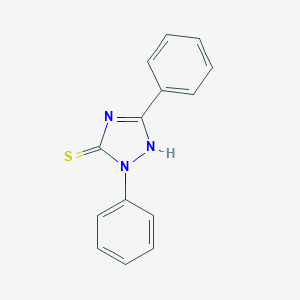
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (DPTT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of fungal cell walls. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce cell cycle arrest, a process that prevents cells from dividing and proliferating. Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has certain limitations that should be taken into consideration. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the solubility of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. One possible direction is to investigate the structure-activity relationship of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its analogs to identify compounds with improved biological activities and reduced cytotoxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione to determine its efficacy and safety in vivo. Moreover, the potential use of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione as a lead compound for the development of new drugs for the treatment of fungal infections, bacterial infections, and cancer should be explored.
Synthesemethoden
The synthesis of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved by the reaction of thiosemicarbazide and phenylhydrazine in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The purity of the synthesized compound can be confirmed by various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
5055-73-2 |
|---|---|
Produktname |
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |
Molekularformel |
C14H11N3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2,5-diphenyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3S/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) |
InChI-Schlüssel |
ZUEBSLXIWLEWET-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




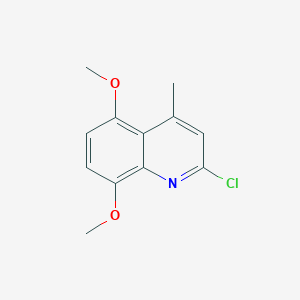
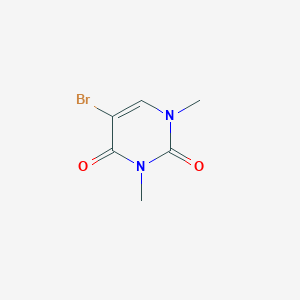
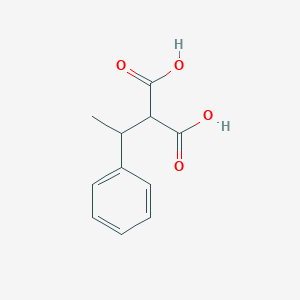
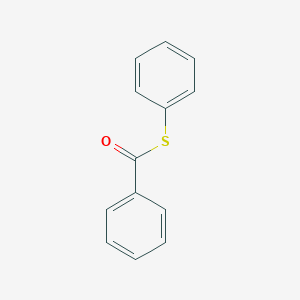
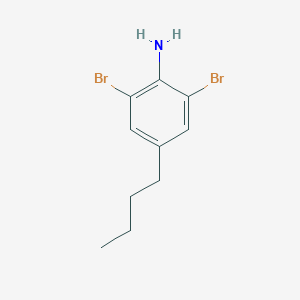
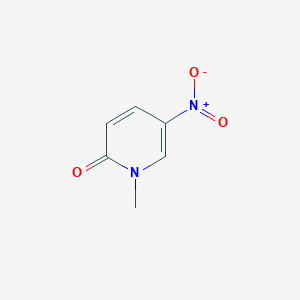
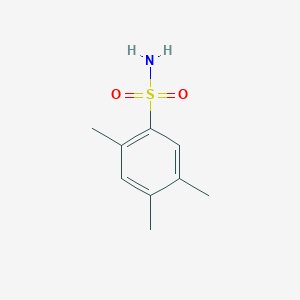
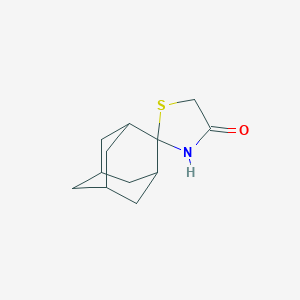
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)

